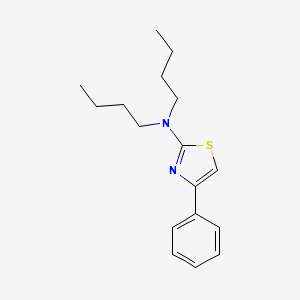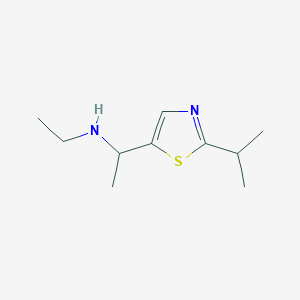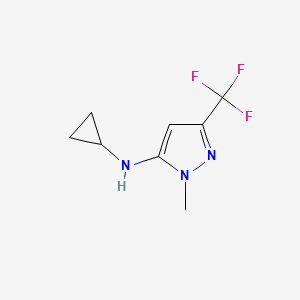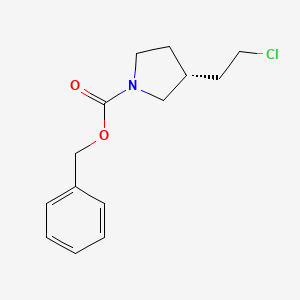![molecular formula C15H22N4O2 B13970692 (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-67-8](/img/structure/B13970692.png)
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Morpholinopropyl Group: The benzimidazole core is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinopropyl group.
Addition of the Methanol Moiety: Finally, the compound is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholinopropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methanol moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-3-methyl-3H-imidazol-4-yl)methanol: Shares the imidazole core but lacks the morpholinopropyl group.
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride: Contains an imidazole ring with different substituents.
Uniqueness
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is unique due to the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
857070-67-8 |
|---|---|
Fórmula molecular |
C15H22N4O2 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
[2-(3-morpholin-4-ylpropylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18) |
Clave InChI |
JBSDUDTXBQSWNN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

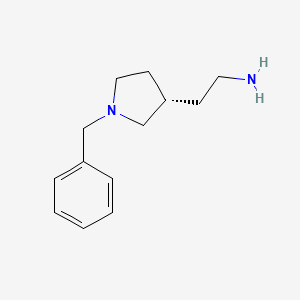
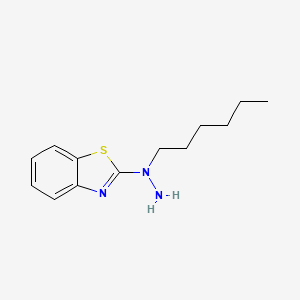
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
